molecular formula C9H16Cl2N4 B2613758 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride CAS No. 203522-18-3

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride

Cat. No.: B2613758
CAS No.: 203522-18-3
M. Wt: 251.16
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 251.16.


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 251.16. More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Bioactivity

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride and its derivatives have been explored in various scientific research applications, primarily focusing on their synthesis and bioactivity. A notable study involved the synthesis of substituted chromene and quinoline conjugates, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment. Molecular docking studies further supported these findings by revealing good binding affinity with Bcl-2 protein, a critical regulator of cell death (Parveen et al., 2017).

Antimicrobial and Antifungal Activities

Another area of interest is the antimicrobial and antifungal properties of derivatives synthesized from this compound. Research in this domain has led to the development of compounds with potent antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against strains like Candida albicans. These findings suggest the potential of these compounds in developing new antimicrobial and antifungal therapies (Othman et al., 2019).

Enantioselective Synthesis

In the pursuit of novel pharmaceutical agents, the enantioselective synthesis of CGRP receptor inhibitors using derivatives of this compound has been investigated. This research outlines the development of a stereoselective, economical synthesis process for potential therapeutic agents targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in migraine pathophysiology. Such studies are vital for the pharmaceutical industry's efforts to create more effective treatments for migraines with fewer side effects (Cann et al., 2012).

Catalytic and Synthetic Applications

The versatility of this compound derivatives extends to their use as catalysts in chemical synthesis. For instance, the introduction of a piperazine-based dicationic Bronsted acidic ionic salt has been shown to facilitate the efficient synthesis of pyrimidine and pyrano[2,3-d]pyrimidinone derivatives. This method offers several advantages, including short reaction times, excellent yields, and the reusability of the catalyst, highlighting the compound's utility in green chemistry and sustainable practices (Darvishzad et al., 2019).

Mechanism of Action

While the specific mechanism of action for 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is not mentioned in the search results, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Pyrimidyl)piperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXYRBLSKUXMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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